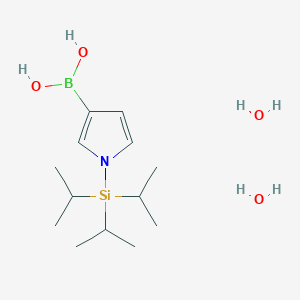
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride
Vue d'ensemble
Description
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride, also known as 3-(Trifluoromethyl)pyridine-6-boronic acid hydrochloride, is a chemical compound used in scientific research. It is a boronic acid derivative that has been shown to have potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis.
Applications De Recherche Scientifique
- Application : (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride can serve as a boron reagent in phosphine-free SM coupling reactions . It facilitates the construction of complex organic molecules by connecting different fragments.
- Application : This compound can participate in regioselective Suzuki–Miyaura coupling reactions, leading to the selective formation of aryl–aryl bonds . Researchers can use it to tailor the substitution pattern of aromatic compounds.
- Application : (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride enables tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions . These processes allow the rapid assembly of complex heterocyclic structures.
- Application : Copper-catalyzed N-arylation reactions using this compound as a boron reagent have been reported . These reactions provide access to diverse N-aryl compounds.
- Application : The boronic acid group in this compound makes it interesting for medicinal chemistry research. Researchers can investigate its interactions with biological targets and evaluate its pharmacological properties.
Suzuki–Miyaura Coupling
Regioselective Arylation
Tandem Reactions
N-Arylation
Medicinal Chemistry
Organic Synthesis
Mécanisme D'action
Target of Action
Boronic acids, including pyridinyl boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, a carbon atom of the boronic acid forms a bond with a carbon atom of another organic compound. This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, inserts itself into a carbon-halogen bond. In transmetalation, the boronic acid transfers the organic group to the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyes . The downstream effects of this reaction depend on the specific organic compounds being synthesized.
Result of Action
The primary result of the action of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals, agrochemicals, and dyes .
Action Environment
The efficacy and stability of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Propriétés
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)5-2-1-4(3-11-5)7(12)13;/h1-3,12-13H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIUJKGJKMZJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)(F)F)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)
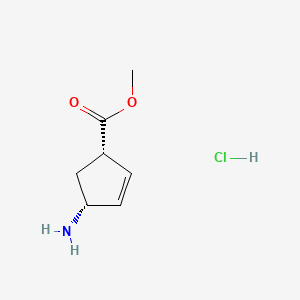

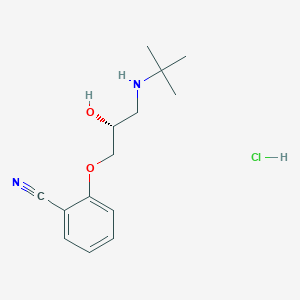
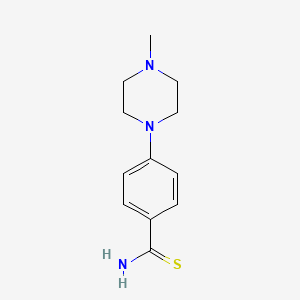

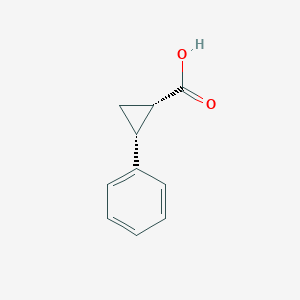
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)

